1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid
Overview
Description
“1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a 2-(methylsulfonyl)-4-nitrophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid” include a molecular weight of 328.34 and a molecular formula of C13H16N2O6S .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways. The molecular weight and formula of this compound, C13H16N2O6S , make it suitable for specific tagging and detection in complex protein mixtures .
Future Directions
The future directions for “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid” and similar compounds lie in their potential use in drug discovery. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)12-7-10(15(18)19)4-5-11(12)14-6-2-3-9(8-14)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUWWFQIHPTLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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